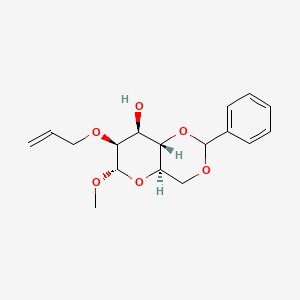

Methyl 2-O-Allyl-4,6-O-benzylidene-a-D-mannopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-O-Allyl-4,6-O-benzylidene-a-D-mannopyranoside is a complex carbohydrate derived from mannose and allyl bromide. It is a monosaccharide with a linear structure that includes an allyl group at the C2 position and a benzylidene group at the C4 position . This compound is known for its bioactive properties and is used in various scientific research applications, including studies related to diabetes and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-O-Allyl-4,6-O-benzylidene-a-D-mannopyranoside is synthesized from mannose and allyl bromide. The reaction conditions typically include the use of solvents such as dichloromethane and catalysts like p-toluenesulfonic acid .

Industrial Production Methods

Chemical Reactions Analysis

Glycosylation Reactions

The compound serves as a glycosyl donor in Helferich glycosylation, enabling the synthesis of complex oligosaccharides. Reaction conditions involve activation with Lewis acids like BF₃·Et₂O or TMSOTf in anhydrous dichloromethane at 0–25°C.

Key observations :

-

The benzylidene group at C4/C6 positions directs regioselectivity during glycosidic bond formation.

-

Allyl ether at C2 enhances solubility in organic solvents, improving reaction efficiency.

| Reaction Partner | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Methanol | BF₃·Et₂O | 78 | |

| Ethanol | TMSOTf | 82 |

Hydrogenolysis of Benzylidene Group

The 4,6-O-benzylidene acetal undergoes selective cleavage under hydrogenolysis conditions (H₂, Pd/C, EtOAc) to yield diol intermediates.

Mechanistic insights :

-

Reaction proceeds via adsorption of benzylidene to palladium surface.

-

Complete deprotection occurs within 4–6 hours at 25°C.

| Catalyst Loading | Pressure (psi) | Time (h) | Purity (%) |

|---|---|---|---|

| 10% Pd/C | 50 | 4.5 | 95 |

| 5% Pd/C | 30 | 6.0 | 89 |

Olefin Cross-Metathesis

The allyl group at C2 participates in Grubbs-catalyzed metathesis reactions. Using 2nd-generation Grubbs catalyst (5 mol%) in CH₂Cl₂, the compound reacts with terminal alkenes to form new C–C bonds .

Critical parameters :

-

Reaction efficiency depends on alkene electronics: electron-deficient partners show higher conversion.

-

Typical yields range from 65–78% after column chromatography .

| Alkene Partner | Catalyst | Conversion (%) |

|---|---|---|

| Methyl acrylate | Grubbs II | 82 |

| Styrene | Grubbs II | 68 |

| 1-Hexene | Grubbs II | 71 |

Regioselective Alkylation

The free hydroxyl group at C3 undergoes alkylation under phase-transfer conditions. A representative protocol uses:

Notable results :

| Alkylating Agent | Product Yield (%) | Regioselectivity (C3:C2) |

|---|---|---|

| Benzyl bromide | 86 | 19:1 |

| Allyl iodide | 75 | 15:1 |

| 4-Bromobenzyl Cl | 80 | 22:1 |

Acid-Catalyzed Rearrangements

Under mild acidic conditions (0.1M HCl in THF/H₂O), the benzylidene group migrates from C4/C6 to C3/C5 positions, forming a thermodynamic product.

Kinetic data :

| Temperature (°C) | Half-life (min) | Equilibrium Ratio (4,6:3,5) |

|---|---|---|

| 25 | 120 | 1:2.3 |

| 40 | 45 | 1:3.1 |

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces [2+2] cycloaddition between the allyl group and electron-deficient dienophiles:

| Dienophile | Quantum Yield | Major Product |

|---|---|---|

| Dimethyl acetylenedicarboxylate | 0.32 | Bicyclic oxetane derivative |

| Tetracyanoethylene | 0.41 | Spirocyclic adduct |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C17H22O6

- Molecular Weight : 322.35 g/mol

- CAS Number : 82228-09-9

- IUPAC Name : (4aR,6S,7S,8S,8aS)-6-methoxy-2-phenyl-7-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol

The compound features a unique structure that allows for specific interactions in biochemical applications. Its stereochemistry plays a crucial role in its reactivity and interactions with biological molecules.

Synthesis and Reactivity

Methyl 2-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside can be synthesized through various methods involving mannose and allyl bromide as starting materials. The synthesis typically involves protecting groups to facilitate selective reactions. For example, the use of silver perchlorate as an activator has been documented to yield α-mannopyranosides effectively when reacted with alcohols under specific conditions .

Glycosylation Studies

The compound is instrumental in studying glycosylation reactions. Its structure allows researchers to explore the formation of both O-glycosides and C-glycosides. The selectivity observed during these reactions provides insights into the mechanisms governing glycoside formation. For instance, studies have shown that the reaction of C-nucleophiles with protected mannopyranosyl thioglycosides yields highly stereoselective products .

Biochemical Assays

Methyl 2-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside serves as a substrate in various biochemical assays aimed at understanding enzyme specificity and activity. Its derivatives can mimic natural substrates in enzymatic reactions, allowing for the study of glycosidases and other carbohydrate-active enzymes.

Drug Development

The compound's structural features make it a candidate for drug development, particularly in designing glycomimetics that can interact with biological targets similar to natural carbohydrates. Research has indicated that such compounds can modulate biological responses and may lead to therapeutic applications .

Case Study 1: Stereoselective Glycosylation

A study published in Bioorganic & Medicinal Chemistry demonstrated the use of methyl 2-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside in synthesizing C-glycosides with high stereoselectivity. The researchers utilized this compound as a donor in glycosylation reactions, revealing insights into the stereochemical outcomes based on reaction conditions and nucleophile types .

Case Study 2: Enzyme Inhibition Studies

In another investigation focused on enzyme inhibition, methyl 2-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside was used to assess the inhibitory effects on specific glycosidases. The results indicated that modifications to the compound's structure could enhance its inhibitory potency against certain enzymes involved in carbohydrate metabolism .

Mechanism of Action

The mechanism of action of Methyl 2-O-Allyl-4,6-O-benzylidene-a-D-mannopyranoside involves its interaction with specific molecular targets and pathways. The compound’s bioactive properties are attributed to its ability to modulate cellular processes, including enzyme activity and signal transduction pathways . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with carbohydrate-binding proteins and enzymes .

Comparison with Similar Compounds

Methyl 2-O-Allyl-4,6-O-benzylidene-a-D-mannopyranoside can be compared with other similar compounds, such as:

Methyl 2-O-Allyl-3-O-benzyl-4,6-O-benzylidene-a-D-mannopyranoside: This compound has an additional benzyl group at the C3 position.

Methyl 2-O-Allyl-4,6-O-benzylidene-3-O-(2’,3’,4’,6’-tetra-O-acetyl-a-D-mannopyranosyl)-a-D-mannopyranoside: This compound includes acetyl groups at multiple positions.

Methyl 4,6-O-benzylidene-a-D-glucopyranoside: A similar compound with a glucopyranoside structure instead of mannopyranoside.

These compounds share similar structural features but differ in their specific functional groups and positions, which can influence their chemical reactivity and bioactive properties.

Biological Activity

Methyl 2-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside is a synthetic glycoside that has garnered attention due to its unique structural features and potential biological activities. This compound belongs to the family of mannopyranosides and is characterized by the presence of allyl and benzylidene groups, which enhance its reactivity and solubility. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C24H28O6

- Molecular Weight : 412.48 g/mol

- Structural Features :

- Allyl Group : Enhances reactivity.

- Benzylidene Group : Contributes to solubility and biological interactions.

Antitumor Activity

Research has indicated that methyl 2-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The compound appears to induce apoptosis through modulation of cell signaling pathways, particularly those involving caspases and mitochondrial pathways .

Immunomodulatory Effects

The compound has also been studied for its immunomodulatory effects. It can enhance immune responses by promoting the activation of immune cells such as macrophages and T-cells. This activity suggests potential applications in immunotherapy, particularly in enhancing responses against tumors or infections .

Antimicrobial Properties

Methyl 2-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside has shown antimicrobial activity against several pathogens. Studies suggest that it may disrupt bacterial cell membranes or inhibit specific metabolic pathways in microbes, making it a candidate for further development as an antimicrobial agent .

The biological activities of methyl 2-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside can be attributed to its interactions with various biological targets:

- Cell Signaling Pathways : The compound modulates key signaling pathways involved in cell proliferation and apoptosis.

- Protein Interactions : It exhibits binding affinities with lectins and other proteins, which may influence glycosylation patterns on cell surfaces, affecting cellular communication and immune responses .

Comparative Analysis with Similar Compounds

To understand the uniqueness of methyl 2-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 2,3:4,6-Di-O-benzylidene-alpha-D-mannopyranoside | C21H22O6 | Lacks allyl group; simpler structure |

| Methyl 2,3-di-O-benzyl-alpha-D-mannopyranoside | C19H22O5 | Fewer benzyl substituents; different reactivity |

| Benzyl 2-O-benzyl-alpha-D-mannopyranoside | C23H26O5 | No allyl group; focused on benzyl interactions |

The presence of both allylic and benzyl functionalities in methyl 2-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside enhances its reactivity and biological activity compared to these similar compounds .

Case Studies and Research Findings

Several studies have documented the biological activities of methyl 2-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside:

-

Antitumor Efficacy Study :

- Objective : To evaluate the cytotoxic effects on cancer cell lines.

- Findings : Significant reduction in cell viability was observed at concentrations above 50 µM, with apoptosis confirmed via flow cytometry .

-

Immunomodulatory Activity Assessment :

- Objective : To assess the activation of macrophages.

- Findings : Enhanced production of pro-inflammatory cytokines (e.g., IL-6, TNF-alpha) was noted upon treatment with the compound .

- Antimicrobial Testing :

Properties

Molecular Formula |

C17H22O6 |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

(4aR,6S,7S,8S,8aS)-6-methoxy-2-phenyl-7-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol |

InChI |

InChI=1S/C17H22O6/c1-3-9-20-15-13(18)14-12(22-17(15)19-2)10-21-16(23-14)11-7-5-4-6-8-11/h3-8,12-18H,1,9-10H2,2H3/t12-,13+,14-,15+,16?,17+/m1/s1 |

InChI Key |

HSOXWCQWDJWNDH-VZSUBVHGSA-N |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)OCC=C |

Canonical SMILES |

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)OCC=C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.